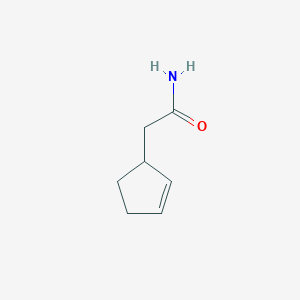

2-(Cyclopent-2-en-1-yl)acetamide

描述

Contextual Significance within Cyclopentenoid Frameworks

The cyclopentane (B165970) ring, and its unsaturated counterpart cyclopentene (B43876), are ubiquitous structural motifs found in a vast array of biologically active natural products. These five-membered carbocycles form the core of numerous prostaglandins (B1171923), steroids, and alkaloids, bestowing upon them specific three-dimensional conformations that are crucial for their biological function. The inherent strain and defined stereochemistry of cyclopentenoid frameworks make them valuable building blocks in the total synthesis of complex natural products. oregonstate.edunih.gov

The presence of the acetamide (B32628) group on the cyclopentene ring in 2-(Cyclopent-2-en-1-yl)acetamide introduces a key functional handle. Amide bonds are fundamental in peptides and proteins and are present in many pharmaceuticals. nih.gov The combination of the chiral cyclopentene scaffold with the versatile acetamide moiety suggests that this compound could serve as a valuable intermediate in the synthesis of novel analogs of natural products or as a building block for creating libraries of compounds for biological screening. nih.govnih.gov

Role in Contemporary Synthetic Strategies and Methodologies

The development of efficient and selective synthetic methods is a cornerstone of modern organic chemistry. This compound represents a target and a tool for the application and development of such strategies. The synthesis of this compound itself can be approached through various contemporary methods.

One plausible route involves the amidation of cyclopent-2-en-1-yl acetic acid or its derivatives . This transformation is a fundamental process in organic synthesis, and numerous methods have been developed to achieve it with high efficiency and under mild conditions. Another potential synthetic pathway is the acylation of cyclopent-2-en-1-amine (B12446624) . The reaction of amines with acetylating agents is a robust and well-established method for forming amide bonds. hacettepe.edu.tr

Beyond its synthesis, the structure of this compound offers multiple avenues for further functionalization, making it a versatile building block. The double bond in the cyclopentene ring is susceptible to a variety of transformations, including hydrogenation, epoxidation, and dihydroxylation, allowing for the introduction of new stereocenters with high control. Furthermore, the amide functionality can be hydrolyzed or reduced, providing access to the corresponding carboxylic acid or amine, respectively, thus expanding its synthetic utility.

The presence of both a nucleophilic amide and an electrophilic (upon activation) double bond within the same molecule also opens up possibilities for intramolecular reactions, leading to the formation of more complex bicyclic structures. The strategic placement of these functional groups makes this compound an interesting substrate for investigating new catalytic systems and reaction cascades.

Below is a table summarizing potential synthetic approaches to this compound and its derivatives, based on established synthetic methodologies.

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |

| Amidation | Cyclopent-2-en-1-yl acetic acid, Ammonia/Amine | Coupling agents (e.g., DCC, EDC), Base | This compound / N-substituted amides |

| Acylation | Cyclopent-2-en-1-amine | Acetic anhydride (B1165640) or Acetyl chloride, Base (e.g., Triethylamine) | This compound |

| Alkene Functionalization | This compound | H₂, Pd/C | 2-(Cyclopentyl)acetamide |

| Alkene Functionalization | This compound | m-CPBA | 2-(5-Oxabicyclo[2.1.0]pentan-2-yl)acetamide |

| Amide Hydrolysis | This compound | Acid or Base, Heat | Cyclopent-2-en-1-yl acetic acid |

| Amide Reduction | This compound | LiAlH₄, then H₂O | 2-(Cyclopent-2-en-1-yl)ethanamine |

Structure

3D Structure

属性

CAS 编号 |

72845-09-1 |

|---|---|

分子式 |

C7H11NO |

分子量 |

125.17 g/mol |

IUPAC 名称 |

2-cyclopent-2-en-1-ylacetamide |

InChI |

InChI=1S/C7H11NO/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H2,8,9) |

InChI 键 |

XAXWNGSRJOPLSP-UHFFFAOYSA-N |

SMILES |

C1CC(C=C1)CC(=O)N |

规范 SMILES |

C1CC(C=C1)CC(=O)N |

其他CAS编号 |

72845-09-1 |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Cyclopent 2 En 1 Yl Acetamide Systems

Cyclopentene (B43876) Ring Reactivity

The cyclopentene ring is the primary site of reactivity, characterized by its strained double bond and accessible allylic protons.

The carbon-carbon double bond in the cyclopentene ring allows it to function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org In this role, it reacts with a conjugated diene to form a new six-membered ring. The rate and efficiency of the Diels-Alder reaction are significantly enhanced when the dienophile, in this case the cyclopentene derivative, possesses an electron-withdrawing group. masterorganicchemistry.comlibretexts.orgjove.com The acetamide (B32628) group on 2-(Cyclopent-2-en-1-yl)acetamide can influence the electron density of the double bond, thereby affecting its reactivity. These reactions are stereospecific, meaning the stereochemistry of the dienophile is retained in the final bicyclic product. jove.com For instance, cyclic dienophiles typically yield bicyclic products. jove.comnumberanalytics.com

The general mechanism involves the concerted movement of electrons from the Highest Occupied Molecular Orbital (HOMO) of the diene to the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. jove.com Factors that decrease this HOMO-LUMO energy gap, such as the presence of electron-withdrawing substituents on the dienophile, accelerate the reaction. jove.com

Table 1: Examples of Diels-Alder Reactions with Cyclopentene Derivatives

| Diene | Dienophile | Conditions | Product Type |

| 1,3-Butadiene | Cyclopentene | Thermal | Bicyclic adduct |

| Cyclopentadiene | Cyclopentene | Thermal | Tricyclic adduct |

| Thiophene 1-oxide | Cyclopentene | M06-2X/6-31+G(d) | Syn-endo bicyclic adduct. escholarship.org |

This table presents generalized examples of Diels-Alder reactions. Specific conditions and yields for this compound would require targeted experimental investigation.

The hydrogen atoms on the carbon atoms adjacent to the double bond in the cyclopentene ring are known as allylic hydrogens. These protons are susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical or cation, which can then be attacked by a nucleophile. masterorganicchemistry.com This process, known as allylic substitution, provides a powerful method for introducing a wide range of functional groups at the allylic position without altering the double bond. rsc.orgnih.gov

Transition metal catalysis, particularly with palladium, rhodium, iridium, and cobalt, is a cornerstone of modern allylic substitution. rsc.orgnih.gov These reactions often proceed via a π-allyl metal complex intermediate. rsc.org For example, palladium-catalyzed allylic substitution has been extensively used to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govuwindsor.ca Recent advancements have focused on the direct functionalization of allylic C-H bonds, which avoids the need for pre-functionalized substrates. rsc.orgberkeley.edu

Table 2: Catalytic Systems for Allylic Functionalization

| Catalyst System | Reagent/Nucleophile | Reaction Type | Ref. |

| Palladium(0) / Chiral Ligands | Malonates, Amines, Phenols | Asymmetric Allylic Alkylation/Amination | uwindsor.caacs.org |

| Iridium / Chiral Ligands | Benzoates, Various Nucleophiles | Asymmetric Allylic Substitution | nih.govberkeley.edu |

| Cobalt(III) / Cp* ligand | Indoles, Pyrroles | C-H Bond Allylation | nih.gov |

| Copper(I) / BOX Ligands | tert-Butyl peroxybenzoate | Kharasch-Sosnovsky Allylic Oxidation | nih.gov |

This table summarizes common catalytic systems for allylic substitutions on alkene substrates, which are applicable to cyclopentene systems.

The double bond of the cyclopentene ring is susceptible to various oxidation reactions, leading to a range of functionalized products. pressbooks.pub

Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide (an oxirane). libretexts.org This reaction proceeds via the syn-addition of an oxygen atom to the double bond. libretexts.org The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to form 1,2-diols (glycols). libretexts.org

Dihydroxylation: Direct conversion to a 1,2-diol can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through the epoxidation-hydrolysis sequence for anti-dihydroxylation. libretexts.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond entirely. pressbooks.pub In the case of cyclopentene, this cleavage results in the formation of glutaraldehyde (B144438). rsc.orgjlu.edu.cn Several catalytic systems have been developed for the selective oxidation of cyclopentene to glutaraldehyde using hydrogen peroxide as a green oxidant. rsc.orgjlu.edu.cnresearchgate.netresearchgate.net

Table 3: Selected Oxidation Reactions of Cyclopentene

| Reagent(s) | Product(s) | Key Features | Ref. |

| 1. m-CPBA; 2. H₃O⁺ | Cyclopentane-1,2-diol | Anti-dihydroxylation via epoxide intermediate | libretexts.org |

| H₂O₂, Nb-SBA-15 catalyst | Glutaraldehyde | Selective oxidative cleavage, 87.3% conversion | rsc.org |

| H₂O₂, [π-C₅H₅NC₁₆H₃₃]₃PW₄O₁₆ | Glutaraldehyde | High yield (87%) and catalyst recyclability | jlu.edu.cn |

| H₂O₂, Nb₂O₅/AC catalyst | Glutaraldehyde | 75.3% selectivity under optimized conditions | researchgate.net |

While this compound itself is not the direct substrate, its structural motif is related to products formed from rearrangement reactions like the Piancatelli and aza-Piancatelli rearrangements. These reactions are powerful tools for constructing substituted cyclopentenone rings. researchgate.netwikipedia.org

The aza-Piancatelli rearrangement involves the acid-catalyzed reaction of a 2-furylcarbinol with an amine or related nitrogen nucleophile. nih.gov The mechanism proceeds through the formation of an oxocarbenium ion, which undergoes a 4π-electrocyclization and subsequent steps to yield a 4-aminocyclopentenone derivative. nih.govrsc.org This reaction is highly diastereoselective and can be catalyzed by various Lewis acids, such as Dy(OTf)₃, B(C₆F₅)₃, or boronic acids. nih.govrsc.orgthieme-connect.de The development of this reaction has provided access to a wide array of functionalized cyclopentenones and nitrogen-containing heterocycles. rsc.orgrsc.orgnih.govnih.gov

Acetamide Functional Group Reactivity

The acetamide group, while generally less reactive than the cyclopentene ring, can undergo specific transformations.

Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion (R₂N⁻). chemistrysteps.commasterorganicchemistry.com However, under forcing conditions, such as heating with strong acid or base, the amide bond can be cleaved through hydrolysis. libretexts.orgallen.inucalgary.ca

Acid-Catalyzed Hydrolysis: Heating this compound with a strong aqueous acid (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. ucalgary.cayoutube.comyoutube.com The final products are 2-(cyclopent-2-en-1-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Heating with a strong aqueous base (e.g., NaOH) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. allen.in This process, often called saponification, is challenging because the hydroxide ion is a better leaving group than the amide anion. chemistrysteps.com The reaction is typically driven to completion by an irreversible acid-base reaction between the carboxylic acid produced and the strongly basic amine leaving group (or excess hydroxide). chemistrysteps.com The final products after an acidic workup would be 2-(cyclopent-2-en-1-yl)acetic acid and ammonia. libretexts.org

Acylation and Condensation Reactions

The acetamide group in this compound can undergo further acylation on the nitrogen atom, although this generally requires activation. Tertiary enamides, which are structurally related, are often considered stable, but their reactivity can be enhanced to participate in nucleophilic reactions. The nitrogen lone pair's delocalization into the carbon-carbon double bond can be modulated to increase its enamine-like reactivity.

Condensation reactions, such as the Aldol condensation, are pertinent to derivatives of the target molecule, particularly those that can be converted to cyclopentenones. For instance, 2-cyclopenten-1-one (B42074) derivatives are valuable intermediates in organic synthesis and can be prepared through Aldol condensation of a 1,2-dicarbonyl compound with a ketone bearing an α-hydrogen in the presence of a base like sodium hydroxide. isca.me This suggests that if this compound were transformed into a corresponding ketone derivative, it could participate in such condensation reactions to form more complex polycyclic structures. The α,β-unsaturated carbonyl moiety in the resulting cyclopentenone ring is a key structural feature for further chemical modifications. isca.me

Hydroxymethylation and Related Modifications

Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group, is a significant modification for amide-containing compounds. A known derivative, N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide, underscores the relevance of this transformation. This compound is recognized as an impurity in the manufacturing of Abacavir, a pharmaceutical agent.

A general approach for the α-hydroxymethylation of amides has been developed using a cobalt catalyst. This method utilizes methanol (B129727) as a C1 source under mild conditions, providing a direct route to β-hydroxyamides, which are important bioactive molecules. The use of an inexpensive and efficient catalyst like CoCl₂·6H₂O makes this a practical method with a broad substrate scope and good tolerance for various functional groups. nih.gov This catalytic system could potentially be applied to this compound to introduce a hydroxymethyl group at the α-position to the carbonyl group. Furthermore, DNA hydroxymethylation is a recognized epigenetic modification where 5-methyl-deoxycytidine is oxidized to 5-hydroxymethyl-deoxycytidine, highlighting the biological relevance of such modifications in related systems. youtube.com

Mechanistic Studies of Catalytic Reactions

Catalytic reactions significantly expand the synthetic utility of this compound, enabling the formation of complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming strategies.

Palladium-Promoted Mizoroki-Heck Type Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between aryl or vinyl halides and alkenes. nih.govorganic-chemistry.orglibretexts.org The general mechanism involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org

While direct examples involving this compound are not prevalent, the cyclopentene moiety is a suitable substrate for this reaction. The reaction's regioselectivity with cyclic alkenes can be influenced by steric and electronic factors. researchgate.net Intramolecular Heck reactions are particularly efficient, benefiting from entropic advantages and often exhibiting improved stereoselectivity and regioselectivity. nih.gov For instance, an aryl halide tethered to the acetamide nitrogen could undergo an intramolecular Mizoroki-Heck reaction with the cyclopentene double bond to construct polycyclic systems.

Nickel-catalyzed versions of the Mizoroki-Heck reaction have also been developed and can offer advantages such as lower cost and different reactivity profiles, sometimes favoring the formation of branched products. rsc.org The use of specific ligands, such as bidentate phosphines, and additives can control the regiochemical outcome of the reaction. rsc.org

Table 1: Key Steps in the Mizoroki-Heck Catalytic Cycle

| Step | Description |

| Oxidative Addition | The organohalide (R-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. nih.govorganic-chemistry.org |

| Migratory Insertion | The alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond. nih.govorganic-chemistry.org |

| β-Hydride Elimination | A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the product alkene and a palladium-hydride species. nih.govorganic-chemistry.org |

| Reductive Elimination | The active Pd(0) catalyst is regenerated by reaction with a base, which removes HX from the palladium-hydride complex. nih.gov |

Radical Redox-Relay Mechanisms in Cycloadditions

Radical-mediated cycloaddition reactions provide an alternative pathway to construct cyclic systems. While classic redox-relay catalysis often involves specific catalyst and substrate combinations, radical mechanisms can be initiated in other ways, such as photochemically. For instance, the photocyclization of certain enamides can proceed through a stepwise, radical [2+2+2] cycloreversion/cycloaddition mechanism. libretexts.org These reactions involve radical intermediates and can lead to the formation of complex polycyclic structures. The formation of cyclopropane (B1198618) rings has also been observed in reaction mechanisms involving radical cations. nih.gov This suggests that under appropriate conditions, the enamide-like system of this compound could participate in radical cycloadditions with other unsaturated partners.

Derivatives and Analogues of 2 Cyclopent 2 En 1 Yl Acetamide

Structural Modifications and Functionalization Strategies

The inherent reactivity of the 2-(cyclopent-2-en-1-yl)acetamide structure allows for a wide range of modifications. These can be broadly categorized by the introduction of heterocyclic systems, substitutions on the acetamide (B32628) nitrogen, and integration into larger biomolecules like peptides.

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Benzothiazole)

The incorporation of heterocyclic rings, such as thiazole and benzothiazole (B30560), into the this compound framework is a key strategy to generate novel compounds. mdpi.comnih.govresearchgate.net Benzothiazoles, consisting of a benzene (B151609) ring fused to a thiazole ring, and their derivatives are known to exhibit a wide range of biological activities. nih.gov The synthesis of such derivatives often involves the condensation of 2-aminothiophenols with various reagents. researchgate.net

For instance, 2-substituted benzothiazole derivatives have been synthesized in a two-step process. nih.gov One notable example involves the synthesis of 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole and 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole. nih.gov These specific modifications highlight the potential to introduce diverse functionalities onto the cyclopentene (B43876) ring, which is attached to the benzothiazole core.

Similarly, novel thiazole-containing compounds have been developed. For example, pyridazinone-thiazole hybrids with amide linkages have been synthesized, with some derivatives showing significant biological activity. mdpi.com The synthesis of these complex molecules often relies on multi-step reaction sequences, starting from precursors like 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide. mdpi.com

The Piancatelli rearrangement is another synthetic tool that can be used to prepare cyclopentenone derivatives, which can serve as precursors for more complex heterocyclic systems. orgsyn.org This reaction involves the acid-catalyzed rearrangement of a 2-furylcarbinol to a 4-substituted cyclopentenone. orgsyn.org

Table 1: Examples of this compound Derivatives with Heterocyclic Moieties

| Derivative Name | Heterocyclic Moiety | Key Features | Reference |

| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | Benzothiazole | Contains a nitrostyryl group on the cyclopentene ring. | nih.gov |

| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | Benzothiazole | Contains a fluorostyryl group on the cyclopentene ring. | nih.gov |

| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Thiazole, Pyridazinone | Hybrid molecule with an amide linkage. | mdpi.com |

Aromatic and Aliphatic Substitutions on the Acetamide Nitrogen

Modifying the acetamide nitrogen of this compound with various aromatic and aliphatic groups is a common strategy to create a library of analogues. This can be achieved through the reaction of 2-(cyclopent-2-en-1-yl)acetyl chloride with a diverse range of primary and secondary amines.

The synthesis of N-aryl chloroacetamides, for example, is often accomplished by reacting substituted anilines with chloroacetyl chloride. researchgate.net These N-substituted chloroacetamides are versatile intermediates for further chemical transformations. researchgate.net

A specific example is the synthesis of 2-(cyclopent-2-en-1-yl)-N-methyl-N-{1-[2-(pyridin-4-yl)ethyl]piperidin-4-yl}acetamide. sigmaaldrich.com This compound features a complex aliphatic substitution on the acetamide nitrogen, incorporating both a piperidine (B6355638) and a pyridine (B92270) ring. Another documented derivative is 2-cyclopent-2-en-1-yl-N-(2-keto-5,6,7,8-tetrahydro-1H-quinolin-5-yl)acetamide, which introduces a quinolinone moiety. docking.org

The synthesis of N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one has also been reported. nih.govresearchgate.net These compounds are typically synthesized through the alkylation of hydroxyl precursors followed by other transformations. researchgate.net

Table 2: Examples of Aromatic and Aliphatic Substitutions

| Compound Name | Substitution on Acetamide Nitrogen | Key Structural Features | Reference |

| 2-(cyclopent-2-en-1-yl)-N-methyl-N-{1-[2-(pyridin-4-yl)ethyl]piperidin-4-yl}acetamide | Methyl-{1-[2-(pyridin-4-yl)ethyl]piperidin-4-yl} | Contains piperidine and pyridine rings. | sigmaaldrich.com |

| 2-cyclopent-2-en-1-yl-N-(2-keto-5,6,7,8-tetrahydro-1H-quinolin-5-yl)acetamide | 2-keto-5,6,7,8-tetrahydro-1H-quinolin-5-yl | Contains a tetrahydroquinolinone moiety. | docking.org |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Naphthalen-2-yl | Contains a naphthalenyl group. | nih.gov |

Incorporation into Peptide-Derived Compounds

The 2-(cyclopent-2-en-1-yl)acetyl group can be incorporated into peptide structures, effectively creating peptidomimetics. This is accomplished by forming an amide bond between the carboxylic acid of 2-(cyclopent-2-en-1-yl)acetic acid and the N-terminus of a peptide or an amino acid. This strategy allows for the introduction of the unique conformational constraints and lipophilicity of the cyclopentene ring into a peptide backbone.

Synthesis of Fused Ring Systems and Spiro Compounds Utilizing Cyclopentene-Acetamide Precursors

The cyclopentene ring of this compound is a valuable building block for the synthesis of more complex polycyclic architectures, including fused ring systems and spiro compounds. These transformations often leverage the reactivity of the double bond within the cyclopentene ring.

The synthesis of fused-ring compounds is a significant area of organic synthesis, often aimed at accessing the core structures of natural products. core.ac.uk While direct cyclization methods are not always common, the cyclopentene moiety can participate in various cycloaddition and annulation reactions to build additional rings.

Spirocycles, which contain two rings connected by a single common atom, are another important class of compounds. The synthesis of spiro compounds can be approached in various ways. For example, the synthesis of a spiro cyclopentyl carbocyclic uridine (B1682114) analog involved the introduction of a methylene (B1212753) group followed by a Simmons-Smith cyclopropanation. nih.gov While this example doesn't start from a cyclopentene-acetamide precursor, it illustrates the types of transformations that can be applied to cyclopentane (B165970) systems to generate spirocycles. The synthesis of buspirone, a drug containing a spirocycle, involves the condensation of a butylamine (B146782) derivative with 3,3-tetramethylene glutaric anhydride (B1165640). nih.gov

Bioisosteric Replacements and Structural Analogs

Bioisosterism is a key concept in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties.

In the context of this compound, a notable example of a bioisosteric replacement is the synthesis of (S)-N-ethyl-2-(5-methylene-4-oxocyclopent-2-en-1-yl)acetamide. hum-ecol.ruresearchgate.net This compound is a model exomethylidenecyclopentenone bioisoster of prostamides. The synthesis starts from a different cyclopentane derivative, but the resulting structure is a close analog of a modified this compound. hum-ecol.ru

Bioisosteres are not limited to simple functional group exchanges. For instance, spiro-building blocks containing small rings like oxetane (B1205548) and azetidine (B1206935) have been used as bioisosteres for morpholine (B109124) and piperazine, respectively. Furthermore, bicyclic structures such as bicyclo[1.1.1]pentane have been employed as bioisosteres of benzene rings. These principles could be applied to the this compound scaffold to generate novel analogs with potentially improved properties.

Design of Prodrugs Incorporating Acetamide Linkages

A prodrug is an inactive compound that is converted into an active drug in the body. The acetamide linkage in derivatives of this compound can be a component of a prodrug strategy.

Spectroscopic Characterization Methodologies for 2 Cyclopent 2 En 1 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For 2-(Cyclopent-2-en-1-yl)acetamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The protons on the cyclopentene (B43876) ring would exhibit complex splitting patterns due to their coupling with neighboring protons. The olefinic protons of the cyclopentene ring would appear in the downfield region, typically between 5.0 and 6.5 ppm. The allylic and aliphatic protons on the ring would resonate at higher fields. The protons of the acetamide (B32628) group's CH₂ and NH₂ would also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information on the different carbon environments. The carbonyl carbon of the amide group would be expected to appear significantly downfield, generally in the range of 170-180 ppm. The sp² hybridized carbons of the C=C double bond in the cyclopentene ring would resonate between 120 and 140 ppm. The remaining sp³ hybridized carbons of the cyclopentene ring and the acetamide's CH₂ group would be found in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Olefinic CH | 5.5 - 6.0 | Multiplet | |

| Olefinic CH | 5.0 - 5.5 | Multiplet | |

| CH adjacent to NH₂CO | 3.0 - 3.5 | Multiplet | |

| CH₂ of cyclopentene | 2.0 - 2.5 | Multiplet | |

| CH₂ of acetamide | 2.0 - 2.3 | Singlet | |

| NH₂ | 5.0 - 6.5 | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| C=C (Olefinic) | 130 - 140 |

| C=C (Olefinic) | 125 - 135 |

| CH adjacent to NH₂CO | 40 - 50 |

| CH₂ of cyclopentene | 30 - 40 |

| CH₂ of acetamide | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the IR spectrum of this compound, the primary amide group would give rise to several characteristic absorption bands. A pair of bands in the region of 3350-3180 cm⁻¹ would correspond to the symmetric and asymmetric N-H stretching vibrations. The C=O (amide I) stretching vibration would be observed as a strong band around 1650 cm⁻¹. The N-H bending (amide II) vibration would appear in the range of 1650-1580 cm⁻¹.

The cyclopentene moiety would also produce distinct signals. The C=C stretching vibration of the double bond would be expected to show a medium intensity band around 1650-1600 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons would appear above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3350 - 3180 | Medium-Strong |

| Alkene C-H | Stretching | 3100 - 3000 | Medium |

| Alkane C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Amide C=O | Stretching (Amide I) | ~1650 | Strong |

| Alkene C=C | Stretching | 1650 - 1600 | Medium |

| Amide N-H | Bending (Amide II) | 1650 - 1580 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (125.17 g/mol ). epa.gov High-resolution mass spectrometry could confirm the elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The cleavage of the bond between the cyclopentene ring and the acetamide group would be a probable fragmentation pathway, leading to the formation of a cyclopentenyl cation (m/z 67) and an acetamide radical. Another potential fragmentation would be the loss of the acetamide group, resulting in a fragment with m/z corresponding to the cyclopentenyl moiety.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 125 | Molecular Ion |

| [M - CH₃CONH₂]⁺ | 67 | Cyclopentenyl cation |

| [CH₂CONH₂]⁺ | 58 | Acetamide fragment |

| [C₅H₇]⁺ | 67 | Cyclopentenyl cation |

X-ray Crystallography (Single Crystal and Powder Diffraction) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, single-crystal X-ray diffraction analysis would reveal the exact conformation of the cyclopentene ring and the geometry of the acetamide group in the solid state. It would also elucidate the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions involving the amide N-H and C=O groups.

Powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample. While not providing the same level of detail as single-crystal analysis, PXRD is useful for identifying the crystalline phase, assessing sample purity, and determining the unit cell parameters. To date, no public records of the crystal structure of this compound are available.

Computational and Theoretical Investigations of 2 Cyclopent 2 En 1 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. For 2-(Cyclopent-2-en-1-yl)acetamide, these methods can elucidate its geometry, electronic landscape, and inherent reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to find the lowest energy conformation of the molecule.

To illustrate the expected geometric parameters, the following table presents hypothetical optimized coordinates and bond parameters for this compound, based on typical values for similar structures.

| Parameter | Value |

| Optimized Coordinates (Hypothetical) | |

| C1-C2 Bond Length (Å) | 1.54 |

| C2=C3 Bond Length (Å) | 1.34 |

| C=O Bond Length (Å) | 1.23 |

| C-N Bond Length (Å) | 1.33 |

| N-H Bond Length (Å) | 1.01 |

| C-C-C Bond Angle (°) (in ring) | ~108-112 |

| O=C-N Bond Angle (°) | 122.5 |

HOMO-LUMO Energy Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the C=C double bond of the cyclopentene (B43876) ring and the lone pair of the nitrogen atom in the acetamide (B32628) group, as these are the most electron-rich regions. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O), which is the most electrophilic site.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

A smaller HOMO-LUMO gap for this compound would suggest a higher propensity to undergo chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals.

An NBO analysis of this compound would quantify the delocalization of electron density. A significant interaction would be the n → π* interaction between the lone pair of the nitrogen atom and the antibonding π* orbital of the carbonyl group. This interaction is responsible for the resonance stabilization of the amide bond and its partial double bond character.

Furthermore, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For example, interactions between the σ orbitals of C-H or C-C bonds and adjacent empty antibonding orbitals can be identified and their energetic contributions calculated. In a study of acetamide derivatives, NBO analysis has been used to understand the nature of intermolecular interactions. nih.govnih.govresearchgate.net

Molecular Dynamics and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is particularly important for understanding conformational changes and intermolecular interactions.

Conformational Flexibility and Pseudo-Cyclic Motif Formation

The cyclopentene ring of this compound is not planar and can adopt different puckered conformations, such as the "envelope" and "twist" forms. libretexts.orgmasterorganicchemistry.com MD simulations can explore the energy landscape of these conformations and the transitions between them.

Intramolecular and Intermolecular Interaction Analysis

MD simulations are invaluable for analyzing the various non-covalent interactions that govern the behavior of molecules in a condensed phase. For this compound, these interactions would include:

Intramolecular Hydrogen Bonding: As mentioned, the formation of a pseudo-ring through an intramolecular hydrogen bond is a possibility that can be investigated through MD simulations by monitoring the distance and angle between the potential donor and acceptor atoms. nih.govacs.org

Intermolecular Hydrogen Bonding: In a solution or in the solid state, the amide group of this compound would be a prime candidate for forming intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for determining the molecule's solvation properties and its crystal packing. nih.govchemistryguru.com.sg

Pi-Stacking: The cyclopentene ring, although not aromatic, possesses a π-system. In concentrated solutions or in the solid state, there is a possibility of π-π stacking interactions between the double bonds of adjacent molecules. nih.gov

The following table summarizes the types of interactions that would be investigated in a molecular dynamics simulation of this compound.

| Interaction Type | Potential Participating Groups | Significance |

| Intramolecular H-Bond | N-H --- C=C (π-cloud) or C=O --- C-H | Influences conformation and rigidity. |

| Intermolecular H-Bond | N-H --- O=C (of another molecule) | Governs solvation and crystal packing. |

| Pi-Stacking | C=C --- C=C (of another molecule) | Contributes to aggregation and solid-state structure. |

| van der Waals Forces | All atoms | General non-specific attractive and repulsive forces. |

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state.

The following table, constructed by analogy with published data on related acetamide compounds, illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 21 - 68 |

| C···H / H···C | 20 - 25 |

| O···H / H···O | ~15 |

| N···H / H···N | ~14 |

| S···H / H···S | ~19 |

This table represents a range of typical values observed for various acetamide-containing compounds and is for illustrative purposes.

Energy Frameworks

Building upon Hirshfeld surface analysis, energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. The total interaction energy is the sum of these components. mdpi.com

These energies can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction. This provides a clear and intuitive picture of the strongest interactions governing the crystal's architecture. For the aforementioned cyclopentene-containing compounds, the analysis indicated that dispersion forces were the primary contributors to the intermolecular interactions, which is consistent with the absence of strong hydrogen bond donors. nih.gov In other complex molecular crystals, dispersion forces are also often found to play a dominant role in the stabilization of the molecular packing. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological macromolecule, such as a protein or nucleic acid. These methods are fundamental in drug discovery and molecular biology.

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the binding affinity using a scoring function. This allows for the prediction of the preferred binding pose and the strength of the interaction. The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

While specific docking studies on this compound are not readily found in the literature, studies on other acetamide derivatives provide a clear framework for how such an analysis would be conducted. For example, computational studies on a series of acetamide derivatives as potential anti-HIV drugs investigated their interactions with the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. researchgate.net This pocket is known to contain key amino acid residues such as tyrosine, valine, and methionine. researchgate.net The analysis focused on identifying potential hydrogen bonds and hydrophobic interactions between the acetamide derivatives and these residues. researchgate.net

Following a docking simulation, a detailed ligand-protein interaction analysis is performed to understand the specific molecular contacts that stabilize the complex. This involves identifying:

Hydrogen Bonds: The acetamide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These groups can form crucial hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The cyclopentene ring is a nonpolar moiety that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-Stacking and C-H···π Interactions: The C=C double bond in the cyclopentene ring can potentially participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or in C-H···π interactions. nih.gov

In a study of acetamide derivatives and their interaction with tyrosine, a key amino acid in many enzyme active sites, density functional theory (DFT) calculations showed that bond formation primarily occurs through the nitrogen atoms of the acetamide. researchgate.net Such analyses help in understanding the mechanism of action and can guide the design of more potent and selective inhibitors.

The following table outlines the potential interactions of this compound's functional groups with amino acid residues in a hypothetical protein binding site.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Acetamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Acetamide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Cyclopentene Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Cyclopentene C=C | π-π Stacking / C-H···π | Phenylalanine, Tyrosine, Tryptophan |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental spectra and confirm molecular structures. Density Functional Theory (DFT) is a commonly used method for these calculations.

For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For acetamide and its derivatives, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide good agreement with experimental spectra. researchgate.net

Key predicted vibrational frequencies for this compound would include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected around 1650-1690 cm⁻¹. nih.gov

N-H bending (Amide II band): Usually found near 1550-1640 cm⁻¹.

C=C stretching: From the cyclopentene ring, expected in the region of 1640-1680 cm⁻¹.

C-H stretching: Both sp² (alkene) and sp³ (aliphatic) C-H stretches would be predicted above and below 3000 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus. The predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules. For instance, in a related acetamide derivative, the signal for the methylene (B1212753) group (-CH₂) adjacent to the carbonyl was predicted and observed at a specific chemical shift, while the amide carbonyl carbon was assigned to a signal at a much lower field. nih.gov

The following table shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on data from analogous compounds.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Range (Typical) |

| IR (cm⁻¹) | ||

| N-H Stretch | ~3300 | 3200 - 3400 |

| C=O Stretch | ~1670 | 1650 - 1690 |

| C=C Stretch | ~1650 | 1640 - 1680 |

| ¹³C NMR (ppm) | ||

| C=O (Amide) | ~170 | 168 - 175 |

| C=C (Cyclopentene) | ~130, ~135 | 125 - 140 |

| ¹H NMR (ppm) | ||

| N-H | ~6.0 - 8.0 | 5.5 - 8.5 |

| C=C-H | ~5.5 - 6.0 | 5.0 - 6.5 |

Advanced Applications and Future Research Directions in Organic Synthesis

Utilization as Intermediates in Complex Molecule Synthesis

The cyclopentenyl framework is a core component of numerous biologically active molecules, particularly carbocyclic nucleoside analogues, which are crucial in the development of antiviral and anticancer agents. The synthesis of these complex molecules often relies on chiral cyclopentenol (B8032323) derivatives, which can be elaborated from precursors like 2-(cyclopent-2-en-1-yl)acetamide. nih.gov

A significant application lies in the synthesis of carbocyclic nucleosides that exhibit potent antiviral activities. nih.gov For instance, derivatives of cyclopentene (B43876) have been instrumental in creating analogues that show activity against viruses such as vaccinia virus and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov The general strategy involves the use of a chiral cyclopentene intermediate, which is then elaborated through various synthetic steps to introduce a nucleobase mimic. The acetamide (B32628) functionality, or a derivative thereof, can play a crucial role in directing these transformations or can be a precursor to the final heterocyclic moiety.

Table 1: Examples of Biologically Active Carbocyclic Nucleosides Derived from Cyclopentene Intermediates

| Compound Class | Target | Key Synthetic Strategy | Reference |

| 1,2,3-Triazole Analogues | Vaccinia Virus, Cowpox Virus, SARS-CoV | Ring-closing metathesis, "click" chemistry | nih.gov |

| 1,2,4-Triazole Analogues | SARS-CoV | Elaboration of a chiral cyclopentenol intermediate | nih.gov |

| 5'-Dehydroxymethyl Carbocyclic Nucleosides | Anticancer and Antiviral Screening | Condensation of cyclopentenyl chloride with pyrimidines | nih.gov |

| Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine | Antiviral | Conversion of a cyclopentanecarboxylic acid derivative | rsc.org |

The synthesis of these analogues underscores the importance of cyclopentene derivatives as versatile intermediates. The ability to functionalize both the double bond and the side chain allows for the creation of a diverse library of compounds for biological screening.

Catalyst Development for Cyclopentene Functionalization

The functionalization of the cyclopentene ring in this compound presents an opportunity for the development and application of novel catalytic systems. The presence of the acetamide group can influence the reactivity and selectivity of these transformations.

Palladium-Catalyzed Reactions: Palladium catalysis has been a cornerstone of modern organic synthesis, and its application to cyclopentene systems is an active area of research. Palladium(0)-catalyzed intramolecular C–H arylation of cyclopropanes has been demonstrated to be a powerful tool for constructing complex ring systems, a strategy that could be adapted to cyclopentenyl systems. rsc.org The development of Taddol-based phosphoramidite (B1245037) ligands has enabled highly enantioselective transformations, which is critical for the synthesis of chiral molecules. rsc.org Such methodologies could be explored for the intramolecular cyclization of derivatives of this compound to create fused ring systems.

Furthermore, palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes has shown the potential to activate C-H and C-C bonds. nih.gov Similar strategies could be envisioned for the cyclopentene ring, where the amide group of this compound could act as a directing group to control the regioselectivity of C-H functionalization or other oxidative transformations.

Molybdenum-Catalyzed Amide Functionalization: Recent advancements have shown that bis-oxo Mo(VI) catalysts can promote the site-selective functionalization of amides under mild conditions. nih.gov This method allows for the conversion of amides into other functional groups, such as azolines, with high atom economy. nih.gov Applying such a catalyst to this compound could provide a direct route to modify the acetamide side chain, potentially leading to the synthesis of novel heterocyclic structures attached to the cyclopentene ring.

Table 2: Modern Catalytic Methods for Functionalization of Cyclic Systems

| Catalytic System | Transformation | Potential Application for this compound | Reference |

| Palladium(0) with Phosphoramidite Ligands | Enantioselective Intramolecular C-H Arylation | Synthesis of chiral, fused-ring systems | rsc.org |

| Palladium with various oxidants | Ligand-Directed Oxidative Functionalization | Regioselective functionalization of the cyclopentene ring | nih.gov |

| Bis-oxo Molybdenum(VI) | Site-Selective Amide Functionalization | Direct modification of the acetamide side chain | nih.gov |

| Dirhodium Catalysts | Intramolecular Nitrene Insertion into sp3 C-H bonds | Synthesis of N-unprotected pyrrolidines | nih.gov |

Exploration of Novel Reaction Pathways and Methodologies

Beyond established catalytic systems, the scientific community is continuously exploring novel reaction pathways that can be applied to substrates like this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. A notable example is the bismuth-catalyzed reductive cyclopropanation of olefins. acs.org This method allows for the formation of a cyclopropane (B1198618) ring from a double bond and could be applied to the cyclopentene ring of this compound to generate bicyclic structures. The reaction proceeds through a radical mechanism initiated by light, showcasing a departure from traditional thermal methods. acs.org

Enzymatic Reactions: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can perform reactions with high regio- and stereoselectivity, which is particularly valuable in the synthesis of chiral molecules. mdpi.com For instance, enzymes like transaminases can be used for the reductive amination of ketones to produce chiral amines, while monoamine oxidases can convert amines to imines. mdpi.com A chemoenzymatic approach could be envisioned for this compound, where an enzyme selectively modifies the cyclopentene ring or the acetamide group. For example, an enzymatic hydroxylation of the cyclopentene ring could provide a chiral alcohol, a key precursor for many complex molecules.

Nitroalkene Chemistry: Nitroalkenes are versatile building blocks in the synthesis of carbocyclic compounds. rsc.org They can participate in a wide range of reactions, including Michael additions and cycloadditions, often with high stereoselectivity. While this compound is not a nitroalkene, the chemistry of these related compounds provides inspiration for new reaction design. For example, the development of methods to introduce a nitro group onto the cyclopentene ring would open up a plethora of synthetic possibilities.

The ongoing exploration of these and other novel reaction pathways will undoubtedly expand the synthetic utility of this compound and related cyclopentene derivatives, paving the way for the efficient construction of complex and biologically important molecules.

Academic Research Perspectives on Biological Activities and Mechanisms of Action

Investigation of Predicted Antimicrobial Properties

The acetamide (B32628) functional group is a common feature in a variety of compounds that have demonstrated antimicrobial effects. nih.gov Research into novel acetamide derivatives has revealed their potential in combating bacterial and fungal pathogens. For instance, a series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methyl acetamide derivatives have been synthesized and shown to possess antimicrobial properties. niscair.res.in Similarly, studies on amide derivatives containing a cyclopropane (B1198618) ring have identified compounds with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.gov These findings suggest that the acetamide moiety can contribute to a molecule's ability to interfere with microbial growth.

The cyclopentene (B43876) ring, a five-membered hydrocarbon ring with a double bond, is also found in natural and synthetic compounds with documented biological activities. marketresearchintellect.com The combination of the acetamide group with the cyclopentene ring in 2-(cyclopent-2-en-1-yl)acetamide suggests a potential for antimicrobial action. The lipophilicity of the cyclopentene moiety could facilitate passage through microbial cell membranes, allowing the acetamide group to interact with intracellular targets. Molecular docking studies on other acetamide derivatives have suggested that they may act by inhibiting essential bacterial enzymes like DNA gyrase. nih.gov While these are promising indicators, dedicated antimicrobial screening of this compound is necessary to validate these predictions.

Table 1: Predicted Antimicrobial Activity Profile of this compound Based on Structural Analogs

| Microorganism Type | Predicted Activity | Basis for Prediction |

| Gram-positive Bacteria | Possible | Activity of various acetamide and cyclopentane (B165970) derivatives against strains like Staphylococcus aureus. niscair.res.inmdpi.comnih.gov |

| Gram-negative Bacteria | Possible | Activity of acetamide derivatives against strains like Escherichia coli. mdpi.comnih.gov |

| Fungi | Possible | Antifungal activity of amide derivatives against species like Candida albicans. mdpi.comnih.gov |

Research on Predicted Anticancer Activity and Cellular Target Interaction Mechanisms

The cyclopentenone moiety, a substructure of the cyclopentene ring in this compound, is a key pharmacophore in a number of natural and synthetic compounds with significant anticancer activity. researchgate.net Prostaglandins (B1171923) and jasmonate derivatives, which contain cyclopentenone rings, are known to induce apoptosis in various cancer cell lines, including leukemia, lung, breast, and prostate cancer. researchgate.net The introduction of a cyclopentenone or a related cyclopentene structure can enhance the anticancer potential of a molecule. researchgate.net

Furthermore, the acetamide scaffold is also present in a range of compounds investigated for their anticancer properties. For example, certain 2-(substituted phenoxy) acetamide derivatives have been synthesized and evaluated for their activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov The mechanism of action for many cyclopentenone-containing compounds involves the alkylation of biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inactivation and the induction of cellular stress and apoptosis. The electrophilic nature of the double bond in the cyclopentene ring of this compound could potentially allow it to interact with and inhibit key cellular targets involved in cancer cell proliferation and survival.

Table 2: Potential Anticancer Mechanisms of this compound Based on Structurally Related Compounds

| Potential Cellular Target/Mechanism | Description | Relevant Structural Motif |

| Induction of Apoptosis | Programmed cell death in cancer cells. | Cyclopentenone/Cyclopentene researchgate.net |

| Enzyme Alkylation | Covalent modification and inactivation of key enzymes. | Cyclopentene researchgate.net |

| Inhibition of Proliferation | Halting the uncontrolled division of cancer cells. | Acetamide, Cyclopentenone researchgate.netnih.gov |

Studies on Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Cyclooxygenase)

The structural components of this compound suggest its potential as an inhibitor of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The acetamide structure is found in some compounds designed as AChE inhibitors. Research on succinimide (B58015) derivatives, which share some structural similarities with acetamide-containing rings, has shown competitive inhibition of AChE. mdpi.com The nitrogen and carbonyl oxygen of the acetamide group in this compound could potentially interact with the active site of AChE, leading to its inhibition.

Cyclooxygenase (COX) Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain. nih.gov The overexpression of COX-2 is also linked to various cancers. nih.govnih.gov Numerous natural products and their synthetic derivatives containing diverse heterocyclic and aromatic structures have been investigated as COX-2 inhibitors. nih.gov While the direct inhibitory potential of a simple cyclopentenyl acetamide on COX is not established, the general ability of small organic molecules to fit into the hydrophobic channel of the COX active site leaves this as a possibility to be explored. Certain acetamide derivatives have been noted for their anti-inflammatory properties, which may be mediated through COX inhibition. nih.gov

Table 3: Predicted Enzyme Inhibition Profile of this compound

| Enzyme Target | Predicted Mode of Inhibition | Potential Therapeutic Application |

| Acetylcholinesterase (AChE) | Competitive or Non-competitive | Alzheimer's Disease nih.govnih.govmdpi.com |

| Cyclooxygenase (COX) | Competitive | Inflammation, Pain, Cancer nih.govnih.govnih.gov |

Molecular-Level Elucidation of Bioactivity through Structural Motif Analysis

The predicted biological activities of this compound can be rationalized by analyzing its key structural motifs: the cyclopentene ring and the acetamide group.

The cyclopentene ring is a versatile scaffold found in a wide array of bioactive natural products and synthetic molecules. marketresearchintellect.comresearchgate.net Its conformational flexibility and the presence of a reactive double bond are crucial for its biological functions. In some contexts, the cyclopentane ring has been shown to be critical for potency, with modifications to a different ring size leading to a significant drop in activity. nih.govru.nl The double bond in the cyclopentene ring makes it a potential Michael acceptor, allowing it to react with nucleophilic residues in biological targets.

The acetamide group (-NHC(O)CH3) is a common functional group in medicinal chemistry, capable of forming hydrogen bonds through its N-H and C=O groups. These interactions are fundamental to the binding of many drugs to their protein targets. drugdesign.org Structure-activity relationship (SAR) studies of various compound series have highlighted the importance of the acetamide moiety for biological activity. For instance, in some series of compounds, the acetamide group is crucial for interactions with receptor sites. drugdesign.org

常见问题

Q. How can researchers optimize the synthesis of 2-(Cyclopent-2-en-1-yl)acetamide to achieve high yields and purity?

Methodological Answer:

- Step 1: Select a multi-step synthetic route, starting with cyclopentene derivatives (e.g., cyclopent-2-en-1-yl acetic acid precursors) and coupling with acetamide groups via nucleophilic substitution or thiol-ene reactions .

- Step 2: Optimize reaction conditions:

- Temperature: 60–80°C for cyclization stability .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts: Use triethylamine or DMAP to facilitate coupling reactions .

- Step 3: Monitor purity via TLC or HPLC and employ column chromatography for purification .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. Table 1: Key Analytical Parameters

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 5.5–6.0 ppm (cyclopentene), δ 6.8–7.2 ppm (NH) | |

| MS | m/z 153.0784 (M+H⁺) | |

| IR | ~1650 cm⁻¹ (C=O), ~1550 cm⁻¹ (NH) |

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Dry Environments: Store at -20°C in amber vials to prevent hydrolysis of the acetamide group .

- Light Sensitivity: UV/Vis studies show degradation under prolonged UV exposure; use light-protected containers .

- pH Stability: Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent cyclopentene ring opening .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopentene ring in nucleophilic addition reactions?

Methodological Answer:

- Step 1: Perform DFT calculations to model the electron density of the cyclopentene ring, identifying reactive sites (e.g., allylic positions) .

- Step 2: Use kinetic studies (e.g., stopped-flow spectroscopy) to monitor ring-opening rates under varying nucleophiles (e.g., thiols, amines) .

- Step 3: Analyze regioselectivity via X-ray crystallography of reaction intermediates (e.g., epoxide or sulfoxide derivatives) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Step 1: Build 3D models using software (e.g., Gaussian, Schrödinger) to calculate electrostatic potential maps and H-bonding sites .

- Step 2: Perform molecular docking against target proteins (e.g., kinases, GPCRs) to predict binding affinities .

- Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Approach 1: Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) to identify false positives/negatives .

- Approach 2: Use metabolomic profiling to distinguish compound-specific effects from off-target interactions .

- Approach 3: Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Data Contradictions and Validation

Q. Table 2: Common Data Discrepancies and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。